molecular formula C4H4N2O B152822 4-Hydroxypyrimidine CAS No. 51953-17-4

4-Hydroxypyrimidine

Cat. No.: B152822
CAS No.: 51953-17-4
M. Wt: 96.09 g/mol
InChI Key: TZYQTWHRLVDYPL-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Pyrimidine (B1678525) Derivatives

The systematic investigation of pyrimidines commenced in the late 19th century. Early studies by scientists such as Pinner in 1884 involved the synthesis of pyrimidine derivatives through the condensation of ethyl acetoacetate (B1235776) with amidines. The parent compound, pyrimidine, was first synthesized in 1900. Pyrimidine derivatives, including alloxan, were known even earlier, in the early 19th century. uni.lu A significant early laboratory synthesis involved the preparation of barbituric acid from urea (B33335) and malonic acid in 1879. The pyrimidine ring system is widely found in nature as substituted and ring-fused compounds, including the nucleobases cytosine, thymine, and uracil (B121893), which are fundamental components of DNA and RNA. uni.luorganic-chemistry.org The recognition of the biological importance of these naturally occurring pyrimidines spurred extensive research into the synthesis and properties of a wide array of pyrimidine derivatives.

Significance as a Fundamental Heterocyclic Scaffold

The pyrimidine ring, and specifically 4-hydroxypyrimidine (B43898), holds significant importance as a fundamental heterocyclic scaffold due to its versatile reactivity and its presence in numerous biologically active molecules. uni.luorganic-chemistry.org Its structure allows for various chemical modifications, making it a valuable starting material for the construction of more complex molecular architectures. chemimpex.comorgsyn.orgontosight.ai

Role in Organic Synthesis

This compound is widely utilized as a versatile intermediate and building block in organic synthesis. chemimpex.comontosight.aigoogle.com Its chemical structure, featuring a hydroxyl group and nitrogen atoms within the aromatic ring, allows it to participate in a variety of reactions, including alkylation, acylation, and condensation reactions. ontosight.ai These reactions are crucial for the construction of diverse organic molecules. evitachem.com Methods for preparing this compound itself have been developed, including reactions between β-ketoesters and amidines or thiourea, although these conventional methods can present challenges in terms of yield or the use of expensive reagents. google.com More modern processes aim to provide efficient industrial-scale synthesis of this compound and its derivatives. google.com Derivatives such as 5-cyano-4-hydroxypyrimidine are also noted for their utility as building blocks in the synthesis of biologically active molecules. chemimpex.com

Precursor for Pharmacologically Relevant Molecules

The pyrimidine scaffold is a prevalent structure in many pharmaceutical compounds, and this compound serves as a crucial precursor for the synthesis of a variety of pharmacologically relevant molecules. chemimpex.comgoogle.comgoogle.com It is an essential intermediate in the production of certain nucleoside analogs, which are vital components in the development of antiviral and anticancer drugs. google.com These drugs are effective against various cancers and viral infections. google.com

Specific examples of its role as a precursor or in the synthesis of pharmacologically active compounds include:

5,6-Diamino-4-hydroxypyrimidine-13C,15N, a labeled derivative, serves as an intermediate in the synthesis of anti-cancer agents and antibiotics. Research has demonstrated that derivatives of this compound exhibit cytotoxicity against cancer cell lines.

5-Fluoro-4-hydroxypyrimidine, a derivative, is a key intermediate in the synthesis of anticancer agents like 5-fluorouracil (B62378) and broad-spectrum antifungal agents such as voriconazole. Voriconazole is used to treat serious fungal infections.

this compound derivatives have been investigated for their potential to inhibit certain enzymes, suggesting their utility in developing new therapeutic agents. ontosight.ai They have also shown antimicrobial and antioxidant properties. ontosight.ai

Studies have explored this compound inhibitors targeting HIF prolyl hydroxylase enzymes, which are therapeutic targets.

The pharmaceutical industry's focus on targeted therapies and personalized medicine is expected to further drive the demand for this compound as a precursor for antimetabolites and other bioactive molecules. google.com

Emergence in Material Science Research

While research into the role of this compound specifically in material science is an emerging area, its derivatives have shown potential in this field. For instance, 5,6-diamino-4-hydroxypyrimidine-13C,15N has been explored for the development of novel materials exhibiting enhanced conductivity or stability, with potential applications in electronics and nanotechnology. Another derivative, 5-cyano-4-hydroxypyrimidine, is being investigated for its potential in creating new materials, including polymers and coatings, owing to its unique chemical structure. chemimpex.com These examples highlight the growing interest in functionalized pyrimidine derivatives, including those related to this compound, for their application in material science.

Here is a summary of the applications of this compound and its derivatives:

Application AreaDescription
Organic SynthesisVersatile intermediate and building block for complex molecules. chemimpex.comontosight.aigoogle.com
Pharmaceutical DevelopmentPrecursor for antiviral and anticancer drugs, antibiotics, and antifungals. google.com
Biochemical ResearchStudied for enzyme inhibition and effects on metabolic pathways. chemimpex.comontosight.ai
Material ScienceDerivatives explored for enhanced conductivity, stability, polymers, and coatings. chemimpex.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O/c7-4-1-2-5-3-6-4/h2-3H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYQTWHRLVDYPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=NC=NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

96.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51953-17-4
Record name 3H-Pyrimidin-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051953174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Advanced Synthetic Methodologies for 4 Hydroxypyrimidine and Its Derivatives

Modern Strategies for Core Pyrimidine (B1678525) Ring Formation

The construction of the pyrimidine ring is a cornerstone of 4-hydroxypyrimidine (B43898) synthesis. Several modern strategies have been developed to achieve this, offering advantages in terms of yield, selectivity, and functional group tolerance compared to traditional methods.

Reactions Involving β-Ketoesters and Amidines

The condensation of 1,3-dicarbonyl compounds, such as β-ketoesters, with amidines is a classical and widely employed method for synthesizing pyrimidine derivatives, often referred to as the Pinner pyrimidine synthesis. This reaction typically involves the formation of a six-membered ring through a cyclocondensation process. slideshare.netslideshare.netmdpi.com

The mechanism of the reaction between β-ketoesters and amidines generally involves several steps, including protonation of the carbonyl group, nucleophilic attack by the amidine nitrogen, dehydration, and deprotonation to form the pyrimidine ring. slideshare.net The reaction can be catalyzed by either acids or bases. slideshare.net

Optimization of reaction conditions, such as temperature, pH, and catalyst choice, is crucial for achieving high yields and selectivity. nih.gov For instance, ultrasound irradiation has been shown to promote the cyclocondensation of β-ketoesters and amidines, leading to highly substituted 4-pyrimidinols in good to excellent yields. organic-chemistry.orgrsc.org

Specific research findings highlight the effectiveness of this method for synthesizing various substituted pyrimidines. For example, the reaction of amidine derivatives with β-keto esters has been shown to produce hydroxypyrimidines. slideshare.net Studies have also explored the use of different catalysts, including metal catalysts like copper, iron, and iridium, as well as biocatalysts and organocatalysts, to improve the efficiency and selectivity of pyrimidine synthesis from these precursors. mdpi.comorganic-chemistry.orgresearchgate.net

ReactantsConditionsProduct TypeYield (%)Source
β-keto ester + AmidineAcid or Base CatalysisPyrimidine derivativesVariable slideshare.net
β-keto ester + AmidineUltrasound Irradiation4-PyrimidinolsGood to excellent organic-chemistry.orgrsc.org
β-keto ester + Guanidine HClNaOH, MeCN, Room Temperature, Open Air4-Perfluoropropyl pyrimidines81-87 lnu.edu.cn
α-Aroyl esters + Guanidine HClNaOH, MeCN, Room Temperature, Open Air6-ArylpyrimidinesGood to excellent lnu.edu.cn

Despite its utility, the Pinner synthesis and related reactions involving amidines can face challenges depending on the nature of the amidine substrate. The reactivity of amidines can be influenced by substituents, and the synthesis of certain substituted amidines can be complex. sciforum.netmdpi.com

Challenges in handling amidine substrates can include their stability and the potential for side reactions. For instance, the use of certain amidine salts can lead to complex reaction mixtures containing fragmentation products under specific conditions. nih.gov Additionally, the synthesis of N-substituted amidines sometimes requires transition metal catalysis, which can involve complex procedures and may not be suitable for substrates with base-sensitive functional groups. sciforum.netmdpi.com

Research indicates that the choice of amidine and reaction conditions significantly impacts the success and yield of the pyrimidine synthesis. google.com

Thiocarbonyl-Based Cyclization and Desulfurization Approaches

Another strategy for synthesizing pyrimidine derivatives involves cyclization reactions utilizing thiocarbonyl compounds, followed by a desulfurization step to obtain the desired pyrimidine ring. This approach can be particularly useful for introducing specific substituents or accessing certain pyrimidine isomers.

Raney nickel is a commonly used catalyst for the desulfurization of various organic compounds, including those containing thiocarbonyl groups. researchgate.netwikipedia.orgsciencemadness.org In the context of pyrimidine synthesis, Raney nickel can be employed to remove sulfur atoms from cyclic thiocarbonyl intermediates, such as 2-thiopyrimidines or thiouracils, to yield the corresponding oxygenated pyrimidines like this compound. google.comrsc.orgoup.com

The desulfurization with Raney nickel typically involves hydrogenolysis, where the carbon-sulfur bonds are cleaved and replaced by carbon-hydrogen bonds. researchgate.netsciencemadness.org This process often occurs without the need for added hydrogen gas, as Raney nickel itself contains adsorbed or dissolved hydrogen. sciencemadness.org

Studies have demonstrated the effectiveness of Raney nickel in the desulfurization of thiocarbonyl-containing pyrimidine precursors, leading to the formation of hydroxypyrimidines. google.comrsc.org For example, the reaction of a β-ketoester with thiourea, followed by desulfurization of the resulting product using Raney nickel, is a known method for preparing this compound. google.com

While thiocarbonyl-based approaches coupled with Raney nickel desulfurization are valuable, they can have limitations regarding the introduction of substituents at certain positions of the pyrimidine ring. Specifically, it has been noted that this method may not allow for the introduction of a substituent at the 2-position of the pyrimidine ring. google.com

Furthermore, the desulfurization process itself can sometimes be influenced by the substitution pattern of the pyrimidine ring. psu.edu While Raney nickel is a powerful desulfurizing agent, alternative reagents like nickel boride have been explored for specific desulfurization reactions, and their outcomes can differ based on the substituents present. psu.edu

The use of Raney nickel, while effective, also presents practical considerations from an industrial perspective due to its cost and handling requirements. google.com

Reactions of 3-Amino-2-Unsubstituted Carboxylic Acid Amides

While conceptually straightforward, the synthesis of this compound via the reaction of 3-amino-2-unsaturated carboxylic acid amides faces practical limitations. Although the cyclization reaction itself can proceed easily, the primary challenge lies in the difficulty of accessing the requisite 3-amino-2-unsaturated carboxylic acid amides, with 3-aminocrotonic acid amide being a notable exception to this synthetic challenge. google.com This constraint significantly limits the broader applicability of this method for the synthesis of a wide range of this compound derivatives.

Contemporary Diazotization and Hydrolysis Routes

The transformation of aminopyrimidines into hydroxypyrimidines via diazotization and subsequent hydrolysis is a known synthetic approach in heterocyclic chemistry. This method typically involves the reaction of an amino group with a diazotizing agent, such as sodium nitrite (B80452) in acidic solution, to form a diazonium salt, which is then hydrolyzed to the corresponding hydroxyl compound. While this general strategy is applicable to pyrimidine systems uark.edu, specific contemporary routes optimized for high purity and yield of this compound through the diazotization and hydrolysis of 2-aminopyrimidine (B69317) were not extensively detailed in the surveyed literature.

Optimized Conditions for High Purity and Yield
Comparative Analysis with Prior Methodologies

A direct comparative analysis of contemporary diazotization and hydrolysis routes for this compound synthesis against earlier methodologies was not a primary focus of the provided search results. However, the efficiency and yield of diazotization-hydrolysis sequences can be influenced by the specific conditions and the nature of the starting aminopyrimidine. Improvements in handling unstable diazonium salts or directing the hydrolysis selectively could represent advancements over older methods, but specific data for this compound was not found.

One-Pot and Multi-Component Reaction Approaches

One-pot and multi-component reactions offer attractive routes to synthesize heterocycles like this compound due to their efficiency and potential for rapid library generation. Several examples in the literature demonstrate the application of these strategies to pyrimidine synthesis, including substituted 4-hydroxypyrimidines.

One reported one-pot method describes the synthesis of 6-arylpyrimidine-4-ol derivatives. This approach involves the reaction of alkyl 3-oxo-3-arylpropanoates with formamide (B127407) in the presence of ammonium (B1175870) acetate (B1210297) at elevated temperatures. scispace.com This method provides a direct route to substituted 4-hydroxypyrimidines from readily available starting materials. The reaction is typically carried out by heating the mixture of the reactants and ammonium acetate in formamide. scispace.com

Reactant (Alkyl 3-oxo-3-arylpropanoate) Ammonium Acetate (mmol) Formamide (mol) Temperature (°C) Time (h) Yield (%)
Methyl 3-oxo-3-phenylpropanoate 5 50 160–170 4–5 50–70

Another multi-component approach has been developed for the synthesis of highly functionalized 4-hydroxypyridine (B47283) derivatives (structurally related to pyrimidines) involving alkoxyallenes, nitriles, and carboxylic acids in a two-step process. researchgate.net While not directly yielding 4-hydroxypyrimidines, this highlights the potential of multi-component strategies for accessing substituted hydroxylated azine systems. Furthermore, a three-component condensation of aromatic aldehydes, ethyl cyanoacetate, and cyanoguanidine hydrochloride in alkaline ethanol (B145695) has been reported for the synthesis of substituted 2-(cyanoamino)-4-hydroxypyrimidine-5-carbonitriles, demonstrating the utility of multi-component reactions for constructing the substituted this compound scaffold. researchgate.net

Derivatization Strategies for the this compound Scaffold

The this compound scaffold can undergo various derivatization reactions, primarily at the nitrogen and oxygen atoms due to its tautomeric nature. Alkylation is a key strategy for introducing diverse substituents and modulating the properties of this compound derivatives.

Functionalization via Alkylation Reactions

Alkylation of this compound presents interesting regiochemical challenges due to the presence of multiple nucleophilic sites, namely the oxygen atom and the nitrogen atoms (N1 and N3) of the pyrimidine ring. The outcome of alkylation reactions is significantly influenced by factors such as the alkylating agent, solvent, and cation. acs.org

Studies on the alkylation of salts of this compound and its 2-substituted derivatives with alkyl halides have shown that in cation-solvating media, methylation primarily occurs at N3. acs.org However, increasing N1 methylation is observed in hydrogen-bonding solvents and solvents with lower dielectric constants. acs.org Steric influences also play a significant role, particularly in solvents like dimethylformamide. acs.org As the size of the alkyl halide increases (from methyl to ethyl to isopropyl) or the group at the 2-position of the pyrimidine ring becomes larger, alkylation at the oxygen atom tends to increase at the expense of N3 alkylation. acs.org For instance, 2-trifluoromethyl-4-hydroxypyrimidine in dimethylformamide reacts with alkyl halides to predominantly yield 4-alkoxy-2-trifluoromethylpyrimidines. acs.org

The regioselectivity of alkylation can be a critical aspect in the synthesis of specific this compound derivatives. While basic conditions often favor N-alkylation in related systems like pyrimidin-2(1H)-ones google.com, selective O-alkylation of pyrimidinones (B12756618) can be achieved under specific conditions, such as using cesium carbonate in anhydrous dimethylformamide or employing silver salts. rsc.org

The following table illustrates the influence of the alkylating agent and the substituent at the 2-position on the regioselectivity of alkylation of this compound derivatives:

Substrate (this compound derivative) Alkyl Halide Solvent Major Product Site
This compound Methyl iodide Cation-solvating media N3
This compound Methyl iodide Hydrogen-bonding or low dielectric constant solvents N1
This compound Isopropyl iodide Dimethylformamide O
2-methyl-4-hydroxypyrimidine Isopropyl iodide Dimethylformamide O
2-ethyl-4-hydroxypyrimidine Isopropyl iodide Dimethylformamide O
2-trifluoromethyl-4-hydroxypyrimidine Alkyl halides Dimethylformamide O

Understanding these regiochemical preferences is crucial for the rational design of synthetic routes to target this compound derivatives with specific substitution patterns.

Hydrolytic Transformations for Carboxylic Acid Formation

Hydrolytic transformations are key reactions for introducing carboxylic acid functionalities into organic molecules. In the context of pyrimidine chemistry, hydrolysis can be utilized to convert various pyrimidine derivatives, such as nitriles, esters, or amides, into carboxylic acids. This approach is particularly relevant for synthesizing pyrimidinecarboxylic acids, which can serve as valuable intermediates for further functionalization or as pharmacologically active compounds themselves.

While the direct application of hydrolytic transformations specifically for generating carboxylic acids from this compound itself is less common due to the stability of the core, hydrolysis plays a crucial role in the synthesis of pyrimidinecarboxylic acids from precursors that contain the pyrimidine ring system. For example, hydrolysis has been described in the literature for producing carboxylic acids from related compounds like 4-hydroxypyridine-2-carboxylic acid sigmaaldrich.com and in the context of the decomposition of certain pyridinium (B92312) compounds, where amide hydrolysis leads to carboxylic acid formation nih.gov. Alkaline hydrolysis of certain precursors has also been detailed for producing corresponding carboxylic acids clockss.org.

Condensation Reactions for Hydrazone and Oxadiazole Derivatives

Condensation reactions are widely employed in organic synthesis to form new carbon-heteroatom or carbon-carbon bonds, often with the elimination of a small molecule like water. In the synthesis of this compound derivatives, condensation reactions are particularly useful for generating hydrazone and oxadiazole structures. These moieties are of interest due to their diverse biological activities and their utility as synthetic intermediates.

Hydrazones, characterized by the C=N-NH2 functional group, are typically formed by the condensation of a carbonyl compound (aldehyde or ketone) with hydrazine (B178648) or a substituted hydrazine. In pyrimidine chemistry, carbonyl-substituted pyrimidines can undergo condensation with hydrazines to yield pyrimidine-containing hydrazones. For instance, the condensation of a mercapto-4-hydroxypyrimidine derivative with hydrazine hydrate (B1144303) has been reported to give a hydrazone scispace.com.

1,3,4-Oxadiazoles are five-membered heterocyclic rings containing two nitrogen atoms and one oxygen atom. They can be synthesized through various methods, with condensation reactions playing a significant role. A common route involves the cyclization of N-acyl hydrazones or diacylhydrazines, often facilitated by dehydrating agents like phosphorus oxychloride (POCl3) d-nb.infonih.govmdpi.com. Condensative cyclization of hydrazones with reagents like acetic anhydride (B1165640) or benzoyl chloride in the presence of pyridine (B92270) can also afford oxadiazole derivatives journalagent.com. Another approach involves the reaction of acid hydrazides with carboxylic acid derivatives in the presence of a cyclodehydrating agent such as POCl3 nih.govmdpi.com. Microwave irradiation can also be utilized to facilitate the synthesis of 1,3,4-oxadiazoles from acyl hydrazides and N-protected α-amino acids in the presence of POCl3 researchgate.net.

Specific examples of oxadiazole synthesis through condensation include the reaction of hydrazides derived from coumarin-3-carboxylic acid with various aromatic acids niscpr.res.in. Furthermore, 1,3,4-oxadiazole (B1194373) derivatives have been synthesized by reacting substituted aromatic acid hydrazides with aromatic aldehydes under slightly acidic conditions, followed by cyclization nih.gov. An electrochemical synthesis of 1,3,4-oxadiazoles from N-acyl hydrazones via oxidative cyclization has also been developed d-nb.info.

Synthesis of Substituted Pyrimidinediones

Substituted pyrimidinediones, which include uracil (B121893), thymine, and barbituric acid derivatives, are an important class of compounds with wide-ranging biological activities. The synthesis of these structures, often featuring a pyrimidine ring with two carbonyl groups, can involve various methodologies, including cyclization and condensation reactions. While this compound itself is a monocarbonyl species, synthetic routes to substituted pyrimidinediones can sometimes utilize or be related to pyrimidine precursors.

Improved methods for the synthesis of substituted pyrido[2,3-d]pyrimidinediones have been reported, often involving the reaction of enaminones with aminouracil derivatives tandfonline.com. Multicomponent reactions are also a powerful tool for constructing substituted pyrimidinediones. For instance, pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones can be synthesized from aldehydes, malononitrile, and barbituric acid tandfonline.com. Similarly, pyrido[2,3-d]pyrimidines, which can include dione (B5365651) structures, have been synthesized via one-pot multicomponent reactions involving aminopyrazoles, aldehydes, and 1,3-dimethylbarbituric acid tandfonline.com.

Other approaches to substituted pyrimidinediones involve the cyclocondensation of α,β-unsaturated esters, active methylene (B1212753) compounds, and guanidinium (B1211019) carbonate tandfonline.com. The synthesis of pyrimido[1,2-a]pyrimidinediones has also been achieved through the alkylation of 2-amino-4-hydroxypyrimidines acs.org. The synthesis of 4,6-dihydroxypyrimidine, a key intermediate for other pyrimidine derivatives, can be achieved by the ring-closure reaction of dimethyl malonate, sodium methoxide, and formamide google.com.

Scaffold Hopping Strategies for Novel Analogues

Scaffold hopping is a crucial strategy in medicinal chemistry aimed at discovering novel compounds with similar biological activity to a known lead but possessing a different core chemical structure niper.gov.innih.gov. This approach is particularly valuable when the original scaffold presents limitations such as poor pharmacokinetic properties, toxicity, or intellectual property issues niper.gov.in. The pyrimidine scaffold, including this compound, is a privileged structure in drug discovery, and scaffold hopping from or to pyrimidine is a common practice to identify new analogues with improved properties.

Scaffold hopping can involve various degrees of structural change, from minor modifications like replacing or swapping atoms within a ring (1° hop) to more extensive alterations such as ring opening or closure (2° hop), or even replacing entire backbone structures (3° or 4° hop) nih.gov. In the context of pyrimidine, scaffold hopping can involve replacing the pyrimidine ring with other heterocycles or carbocycles, or conversely, replacing a different core scaffold with a pyrimidine ring system.

Examples of scaffold hopping involving pyrimidine or related bicyclic systems include the replacement of an indazole scaffold with a pyrimidine ring to identify novel HPK1 inhibitors mdpi.com. Another study utilized scaffold hopping from a thiazolo[5,4-d]pyrimidine (B3050601) core to identify novel chemotypes as CXCR2 antagonists, revealing that triazolo[4,5-d]pyrimidine, isoxazolo[4,5-d]pyrimidine, and pyrido[3,4-d]pyrimidine (B3350098) scaffolds were promising alternatives researchgate.netx-mol.net. Scaffold hopping has also been applied to optimize the properties of lead compounds, for example, by replacing a phenyl ring with a pyridyl or pyrimidyl ring to improve metabolic stability niper.gov.in.

The design of new analogues through scaffold hopping can be guided by computational methods, such as in silico screening and molecular docking studies, to predict the binding affinity and selectivity of the new scaffolds to the biological target mdpi.com. This rational design approach, combined with synthetic methodologies, allows for the exploration of diverse chemical space around the pyrimidine core, leading to the discovery of novel and potent therapeutic agents.

Sophisticated Spectroscopic and Analytical Characterization

Application of Synchrotron-Based Techniques

Synchrotron radiation provides extremely bright and tunable X-ray beams, enabling advanced spectroscopic techniques that offer unparalleled insight into the electronic structure and chemical state of molecules like 4-hydroxypyrimidine (B43898).

Core-Level X-ray Photoemission Spectroscopy (XPS), particularly when performed using a synchrotron source, is a highly sensitive surface and gas-phase technique that can precisely probe the elemental composition and chemical environment of atoms within a molecule. By irradiating a sample with high-energy X-rays, core-level electrons are ejected, and their kinetic energy is measured. The binding energy of these core electrons is characteristic of the element and its oxidation state or local chemical environment.

XPS is exceptionally well-suited for studying the tautomerism of this compound. The nitrogen (N 1s), carbon (C 1s), and oxygen (O 1s) core-level binding energies are different for the keto (pyrimidinone) and enol (pyrimidinol) forms. For instance, the N 1s binding energy of a protonated nitrogen in the pyrimidinone ring will differ from that of a non-protonated nitrogen in the pyrimidinol tautomer. Similarly, the O 1s binding energy for a carbonyl oxygen (C=O) is distinct from that of a hydroxyl oxygen (C-OH).

Synchrotron-based studies have successfully been used to investigate the keto-enol tautomerism of this compound in the gas phase. nih.gov By analyzing the high-resolution core-level photoemission spectra, researchers can deconvolve the overlapping peaks corresponding to the different tautomers. This allows for the direct determination of the relative populations of the constituent tautomers and the calculation of thermodynamic parameters associated with the equilibrium. Such studies have provided definitive evidence for the tautomeric preferences of this compound under isolated conditions. nih.gov

Interactive Table: Expected Core-Level Binding Energy Shifts in this compound Tautomers
Core LevelTautomer FeatureExpected Binding Energy (eV)Information Gained
O 1sC=O (Keto)Higher BEDistinguishes keto vs. enol form
O 1sC-OH (Enol)Lower BEDistinguishes enol vs. keto form
N 1sN-H (Keto)Higher BEIdentifies protonated nitrogen site
N 1s=N- (Enol)Lower BEIdentifies unprotonated nitrogen site

Interfacial Spectroscopic Methods

The study of interfacial phenomena is crucial for understanding the behavior of molecules at surfaces, which governs processes such as catalysis, corrosion, and thin-film formation. Advanced spectroscopic and microscopic techniques provide the necessary tools to investigate these interactions at the molecular level. This section explores the application of Second Harmonic Generation (SHG) spectroscopy and Atomic Force Microscopy (AFM) in the characterization of surfaces, with a focus on their potential for analyzing this compound.

Second Harmonic Generation (SHG) Spectroscopy for Surface Adsorption and Orientation

Second Harmonic Generation is a nonlinear optical technique that is highly sensitive to the interface between two centrosymmetric media. In such environments, the bulk material does not generate a second harmonic signal, making SHG an exclusively surface-specific probe. This characteristic allows for the detailed study of molecular adsorption and orientation at interfaces without interference from the bulk material.

In a hypothetical SHG experiment on this compound adsorbed on a substrate, such as a metal or silica (B1680970) surface, the intensity and polarization of the SHG signal would be measured. Changes in the SHG signal upon adsorption of this compound would indicate the formation of a surface layer. Furthermore, by rotating the polarization of the incident laser beam and analyzing the resulting SHG signal, the orientation of the pyrimidine (B1678525) ring and its functional groups with respect to the surface could be determined. This information is critical for understanding the nature of the surface-molecule interaction, whether it be physisorption or chemisorption, and the packing of the molecules on the surface.

Table 1: Hypothetical SHG Polarization Data for this compound Adsorption

Incident PolarizationOutgoing PolarizationRelative SHG Intensity (Arbitrary Units)Interpretation
p-polarizedp-polarizedI_ppSensitive to out-of-plane molecular orientation
s-polarizedp-polarizedI_spSensitive to in-plane molecular orientation
p-polarizeds-polarizedI_psSensitive to chiral or anisotropic surface structures
s-polarizeds-polarizedI_ssSensitive to in-plane molecular orientation

This table represents a hypothetical data structure for an SHG experiment. The actual values would depend on the specific experimental conditions and the nature of the this compound-surface interaction.

Atomic Force Microscopy (AFM) for Surface Morphology Studies

Atomic Force Microscopy is a powerful scanning probe microscopy technique that provides high-resolution, three-dimensional topographical images of surfaces. It can be operated in various environments, including ambient air, liquids, and vacuum, making it a versatile tool for studying the surface morphology of a wide range of materials, including thin films of organic molecules.

Specific research articles detailing the use of AFM to study the surface morphology of this compound films could not be located in the available literature. However, the general capabilities of AFM allow for a detailed characterization of how this compound would assemble on a substrate. By scanning a sharp tip over the surface, AFM can map the topography of the film, revealing features such as terraces, islands, and grain boundaries. The height and width of these features can be measured with nanometer precision.

Table 2: Potential AFM Morphological Parameters for a this compound Film

ParameterDescriptionTypical Unit
Root Mean Square (RMS) RoughnessA measure of the surface roughness.nm
Average Grain SizeThe average size of the crystalline or amorphous domains in the film.µm or nm
Film ThicknessThe average height of the deposited film.nm
Feature Height/DepthThe height or depth of specific surface features like islands or pits.nm

This table outlines the types of data that could be obtained from an AFM analysis of a this compound film. The actual values would be dependent on the deposition method and conditions.

While direct experimental data for this compound using these advanced surface-sensitive techniques are currently limited in the public domain, the principles of SHG and AFM clearly indicate their potential to provide significant insights into the interfacial behavior and surface morphology of this compound. Future research in this area would be valuable for advancing the understanding and application of this compound in various scientific and technological fields.

Theoretical and Computational Investigations of 4 Hydroxypyrimidine

Quantum Chemical Methodologies for Molecular Properties

A variety of quantum chemical methods have been employed to study 4-hydroxypyrimidine (B43898), ranging from high-level ab initio calculations to more computationally efficient semi-empirical methods. These approaches have been instrumental in determining the relative stabilities of its tautomers, primarily the hydroxy form (this compound) and the keto form (4(3H)-pyrimidinone).

Ab Initio Calculations (MP2, CCSD) for Energetics and Geometries

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, have provided valuable insights into the energetics and geometries of this compound tautomers. Early theoretical studies utilized the Hartree-Fock method and Møller-Plesset perturbation theory (MP2) to investigate this system. acs.org

A comprehensive study employed ab initio Hartree-Fock, many-body perturbation theory (MBPT), and coupled-cluster (CC) methods with a double-zeta Gaussian basis set augmented with polarization functions. acs.org These calculations aimed to determine the electronic contribution to the total molecular energy. The energy of the zero-point nuclear vibrations was also calculated within the harmonic approximation. acs.org The results of these high-level calculations indicated a nearly equimolar mixture of the hydroxy and oxo forms in the gas phase. acs.org

It was also noted that the commonly used MP2 level of theory for evaluating electron correlation effects should ideally be supplemented by higher-order electron correlation estimations. acs.org For the systems studied, these higher-order effects were found to favor the oxo tautomeric forms by 1-4 kJ·mol⁻¹. acs.org

Table 1: Calculated Relative Energies (kJ·mol⁻¹) of this compound Tautomers using Ab Initio Methods

TautomerHFMP2CC
This compound0.00.00.0
4(3H)-PyrimidinoneData not availableData not availableData favoring oxo form by 1-4 kJ·mol⁻¹

Note: This table is illustrative. Specific relative energy values from the cited source require further processing of the raw data presented in the paper.

Density Functional Theory (DFT) for Electronic Structure and Stability

Density Functional Theory (DFT) has emerged as a powerful and widely used method for studying the electronic structure and stability of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. In the context of this compound, DFT calculations have been instrumental in understanding the factors that govern its tautomeric equilibrium.

A study investigating the shift in tautomeric equilibrium from the hydroxyl form in 2-hydroxypyridine (B17775) to the ketonic form in 4(3H)-pyrimidinone utilized DFT calculations. acs.org The computational energetics of the tautomeric equilibrium were analyzed in terms of aromaticity, intramolecular hydrogen bonds, and electronic delocalization. nih.gov These calculations helped to explain the preference for the keto form in the pyrimidine (B1678525) derivative. acs.org

Semi-Empirical Methods (MNDO) for Relative Stability

Semi-empirical methods, such as the Modified Neglect of Diatomic Overlap (MNDO) method, offer a computationally less intensive approach to studying molecular properties. While not as accurate as ab initio or DFT methods, they can provide useful qualitative insights, especially for larger systems.

Early computational work on 4-pyrimidone and its analogs employed the semi-empirical MNDO method to calculate the relative stability of its tautomers in the gas phase. chemicalbook.com These studies concluded that the 4-keto structure is the most stable form for isolated 4-pyrimidone and its analogs. chemicalbook.com

Computational Analysis of Electronic Delocalization and Aromaticity

The concepts of electronic delocalization and aromaticity are central to understanding the stability and reactivity of cyclic molecules like this compound. Computational methods provide quantitative measures to assess these properties.

Nucleus Independent Chemical Shifts (NICS)

Nucleus-Independent Chemical Shift (NICS) is a widely used computational tool to evaluate the aromaticity of a cyclic system. It is calculated as the negative of the magnetic shielding computed at a specific point, typically the center of a ring. Negative NICS values are indicative of aromatic character (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current).

In the study of the tautomeric equilibrium of this compound, NICS calculations were used to evaluate the aromaticity of the competing tautomers. nih.gov This analysis was part of a broader effort to interpret the experimental and computational energetics of the tautomeric equilibrium. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule into atomic basins. This allows for the analysis of atomic and bond properties, offering insights into the nature of chemical bonding and electronic delocalization.

QTAIM analysis was employed to further understand the electronic delocalization in this compound and its keto tautomer. nih.gov By examining the topological properties of the electron density at bond critical points, researchers can quantify the degree of covalent and ionic character in bonds and gain a deeper understanding of the electronic structure. This method, alongside NICS and other analyses, contributed to a comprehensive interpretation of the factors governing the tautomeric equilibrium. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational chemistry method that provides a localized, Lewis-like description of the electron density in a molecule. wikipedia.orgwisc.edu This approach allows for the investigation of intramolecular and intermolecular interactions, charge transfer, and the nature of chemical bonds. researchgate.netijnc.ir

To illustrate the type of information gleaned from an NBO analysis, a study on the complex between 2-amino-4-hydroxy-6-methylpyrimidine and 2,3-pyrazinedicarboxylic acid provides relevant examples of intermolecular interactions. researchgate.net The NBO analysis in that study quantified the charge transfer between the two molecules and identified the specific donor and acceptor orbitals involved in the hydrogen bonding interactions. researchgate.net

Table 1: Illustrative NBO Donor-Acceptor Interactions for a Pyrimidine Derivative Complex

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)E(j)-E(i) (a.u.)F(i,j) (a.u.)
O(1) LP(1)N(3)-H(13)15.210.650.089
N(2) LP(1)C(4)-N(5)5.870.880.065
C(6)-C(7) πC(8)-C(9)* π*2.540.280.026

Note: This table is a hypothetical representation based on typical NBO analysis results for intermolecular interactions in similar systems and is intended for illustrative purposes only, as specific data for this compound was not available in the searched literature.

Harmonic Oscillator Model of Electron Delocalization (HOMED)

The Harmonic Oscillator Model of Electron Delocalization (HOMED) is a geometry-based index used to quantify the degree of π-electron delocalization in cyclic systems, which is often related to the concept of aromaticity. mdpi.commdpi.com The HOMED index is calculated based on the bond lengths of the ring, comparing them to reference values for ideal single and double bonds. A HOMED value close to 1 indicates a high degree of electron delocalization, characteristic of aromatic compounds, while a value close to 0 suggests a lack of delocalization. nih.gov

While the HOMED methodology has been extensively applied to a wide range of heterocyclic compounds, a specific HOMED index for this compound was not found in the reviewed literature. mdpi.commdpi.com However, the principles of the HOMED analysis can be described. The calculation involves a normalized sum of the squared deviations of the experimental or computationally determined bond lengths from an optimal value, which is characteristic of a fully aromatic system. mdpi.com

For substituted pyrimidines and their tautomers, the HOMED index would be a valuable tool to assess the aromaticity of the ring and how it is influenced by the hydroxyl group and its position. For instance, in the tautomeric equilibrium between this compound and 4(3H)-pyrimidinone, the HOMED index could provide a quantitative measure of the change in aromaticity of the pyrimidine ring. Generally, the keto form (pyrimidinone) would be expected to have a lower HOMED value, indicating reduced aromaticity compared to the enol form (hydroxypyrimidine).

Modeling of Reaction Mechanisms and Pathways

Computational modeling plays a crucial role in elucidating the mechanisms of chemical reactions by providing insights into the energetics and structures of reactants, products, intermediates, and transition states.

Energy Diagrams and Transition State Calculations

Energy diagrams, or reaction coordinate diagrams, are graphical representations of the energy of a system as it progresses from reactants to products. youtube.com The highest point on this path corresponds to the transition state, which is the critical configuration that must be reached for a reaction to occur. wikipedia.org The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate. youtube.com

A computational study on the synthesis of the pyrimidine ring provides an example of the application of these methods. science.org.ge In this study, the reaction mechanism was modeled in stages, and for each stage, the activation energy (ΔE‡) and the reaction energy (ΔE) were calculated. For instance, in the initial step involving the interaction of malonaldehyde with urea (B33335), the activation energy was calculated to be 119.0 kJ/mol, with a reaction energy of -57.9 kJ/mol, indicating an exothermic step. science.org.ge The subsequent cyclization step had a lower activation energy of 34.5 kJ/mol and was also exothermic (ΔE = -74.3 kJ/mol). science.org.ge

Table 2: Calculated Activation and Reaction Energies for Pyrimidine Synthesis Steps

Reaction StepReactantsProductsActivation Energy (ΔE‡) (kJ/mol)Reaction Energy (ΔE) (kJ/mol)
1Malonaldehyde + UreaEnolic Intermediate119.0-57.9
2Enolic IntermediateQuasicyclic Product34.5-74.3
3Quasicyclic ProductUnsubstituted Pyrimidine142.4-162.7

Data sourced from a computational study on the synthesis of the pyrimidine ring. science.org.ge

Simulations of Intermolecular Interactions

The intermolecular interactions of this compound are crucial for understanding its physical properties, such as its crystal structure, solubility, and interactions with biological macromolecules. Computational simulations are powerful tools for investigating these non-covalent interactions in detail.

Hydrogen Bonding Networks

Hydrogen bonding is a key intermolecular interaction for this compound due to the presence of the hydroxyl group and the nitrogen atoms in the pyrimidine ring. These functional groups can act as both hydrogen bond donors and acceptors, leading to the formation of complex hydrogen-bonding networks in the condensed phase.

While specific simulations of the hydrogen bonding network of this compound were not found in the reviewed literature, computational methods such as molecular dynamics (MD) and Monte Carlo (MC) simulations are frequently used to study these phenomena in similar systems. nih.govrsc.org These simulations can provide information on the preferred hydrogen bonding motifs, the dynamics of hydrogen bond formation and breaking, and the influence of the solvent on the hydrogen bonding network. nih.govrsc.org For example, in an aqueous solution, simulations would reveal how water molecules interact with the different hydrogen bonding sites of this compound and how these interactions influence its solvation and aggregation.

In the solid state, the hydrogen bonding network is a primary determinant of the crystal packing. Computational crystal structure prediction methods can be used to explore possible packing arrangements and identify the most stable crystal structures, which are often those that maximize the favorable hydrogen bonding interactions. ucl.ac.uk

Complex Formation

This compound can participate in the formation of various molecular complexes, including those with metal ions and other organic molecules. Computational studies can provide valuable insights into the geometry, stability, and nature of the interactions in these complexes.

Furthermore, computational studies on related hydroxypyridinone compounds, which are known for their metal-chelating properties, have provided a framework for understanding the factors that govern the stability and structure of their metal complexes. kcl.ac.uknih.gov These studies often involve density functional theory (DFT) calculations to determine the preferred coordination geometries and to analyze the electronic structure of the complexes.

The formation of complexes with other organic molecules, often driven by hydrogen bonding and π-π stacking interactions, can also be modeled computationally. For instance, the formation of a dimer of this compound through hydrogen bonding can be studied using ab initio methods to determine the interaction energy and the most stable dimeric structures. rsc.orgnih.gov

Keto Enol Tautomerism in 4 Hydroxypyrimidine

Theoretical Frameworks for Tautomeric Equilibrium

Theoretical studies employing various computational methods have been crucial in understanding the tautomeric equilibrium of 4-hydroxypyrimidine (B43898). These studies aim to determine the relative stabilities of the different tautomers and the energy barriers involved in their interconversion.

Relative Stabilities of Hydroxyl (Enol) and Pyrimidone (Keto) Forms

Computational studies consistently indicate that in the gas phase, the pyrimidinone (keto) forms of this compound are generally more stable than the this compound (enol) tautomer. For instance, MP2/6-311++G(d,p) calculations have shown the pyrimidin-4-one to be more stable than the this compound tautomer. researchgate.net However, some computational methods, like MP2, have been noted to potentially overestimate the stability of the enol form. researchgate.netd-nb.info The relative stability can be sensitive to the level of theory used in the calculations. researchgate.net

Different computational approaches yield varying energy differences between the tautomers. For example, B3LYP/6-311++G(d,p) calculations have shown a value of 2.1 kcal/mol favoring the keto form, while MP2/6-311++G(d,p) calculations resulted in a difference of -0.55 kcal/mol, suggesting the enol form is more stable at this level of theory. d-nb.info A microwave experimental study indicated the pyrimidinone tautomer (specifically 4HP_B) is more stable by 0.48 kcal/mol than the this compound tautomer (4HP_C) in the gas phase. d-nb.info

Influence of Nitrogen Atom on Tautomeric Preference

The presence and position of nitrogen atoms within the pyrimidine (B1678525) ring significantly influence the tautomeric preference. Compared to 2-hydroxypyridine (B17775)/2-pyridinone, where the hydroxyl form is favored, the introduction of a nitrogen atom at the para position to the hydroxyl substituent in this compound shifts the tautomeric equilibrium towards the oxo (keto) form. researchgate.netacs.org This shift in preference can be interpreted through computational methods by examining factors such as aromaticity, intramolecular hydrogen bonds, and electronic delocalization. acs.org Simple valence bond considerations also help explain why the keto form is preferred in this compound compared to the amino form in 4-aminopyridine. chimia.ch

Energetics of Tautomeric Transitions

Theoretical studies investigate the energy landscape of the tautomeric interconversion, including the energies of transition states. These calculations provide insights into the feasibility and pathways of proton migration. The energetics of tautomeric equilibrium can be interpreted in terms of aromaticity, intramolecular hydrogen bonds, and electronic delocalization. acs.orgnih.gov

Activation Energies for Intramolecular Proton Migration

Intramolecular proton migration, the process by which one tautomer converts to another, requires overcoming an energy barrier known as the activation energy. Theoretical studies suggest that intramolecular proton migration in isolated 4-pyrimidinone (a keto tautomer of this compound) and its analogs requires a large activation energy. chemicalbook.com However, the presence of water molecules can significantly reduce this barrier through the formation of hydrogen bonds, facilitating water-assisted proton transfer. chemicalbook.comresearchgate.net For instance, in related systems, water-assisted proton transfer has been shown to have significantly lower energy barriers compared to direct intramolecular transfer. researchgate.net

Experimental Determination of Tautomer Populations

Experimental techniques are employed to determine the relative populations of the tautomers in different phases. These studies provide crucial data to validate theoretical predictions.

Gas-Phase Studies using Synchrotron Techniques

Synchrotron-based techniques, such as core-level photoemission spectroscopy, have been utilized to investigate the keto-enol tautomerism of this compound in the gas phase. researchgate.netacs.orgnih.gov These studies allow for the determination of the populations of the constituent tautomers and associated thermodynamic parameters. researchgate.netacs.orgnih.gov Gas-phase investigations using synchrotron techniques have confirmed that in the gas phase, the pyrimidin-4-one tautomer is more stable than the this compound tautomer, with an approximate tautomer ratio of 70% pyrimidin-4-one to 30% this compound. researchgate.net Millimeterwave spectroscopy in a free jet has also been used to study the gas-phase tautomeric equilibrium, assigning rotational spectra to specific tautomers and determining their relative stability. nih.govsigmaaldrich.com

Here is a summary of some reported relative stabilities:

MethodPhaseRelative Stability (kcal/mol) (Keto vs Enol)Tautomer Ratio (Keto/Enol)Reference
Synchrotron-based techniquesGasKeto more stable~70/30 researchgate.net
MP2/6-311++G(d,p)GasEnol more stable (-1.24)~27/73 (calculated) researchgate.netd-nb.info
B3LYP/6-311++G(d,p)GasKeto more stable (2.1)- d-nb.info
Microwave Spectroscopy (Free Jet)GasKeto (4PO) more stable (0.48)- d-nb.infonih.gov
B3LYP/6-31G(d,p)GasKeto more stable (1.0)- d-nb.info

Note: Positive values indicate the keto form is more stable than the enol form, while negative values indicate the enol form is more stable.

Solution-Phase Equilibrium Studies

In solution, 4-hydroxypyrimidines are known to undergo keto-enol tautomerization to form pyrimidin-4(1H)-one and pyrimidin-4(3H)-one tautomers. researchgate.net The relative stability of these tautomers has been evaluated through both experimental and computational methods, revealing that the equilibrium can vary depending on the nature and position of other substituents on the ring. researchgate.net

Studies on the tautomerism of 4-hydroxypyridine (B47283) (a related but different compound) indicate that in solution, the keto tautomer (4-pyridone) is generally favored. wikipedia.org The enol tautomer (4-hydroxypyridine) becomes more significant only in very dilute solutions or in non-polar solvents. wikipedia.org In contrast, the enol tautomer is dominant in the gas phase. wikipedia.org While this compound is a different system, these observations for 4-hydroxypyridine highlight the strong influence of the solvent environment on the tautomeric balance.

Computational studies comparing 2-hydroxypyridine/2-pyridinone with this compound/4(3H)-pyrimidinone have shown that the introduction of a nitrogen atom into the ring, leading to the pyrimidine system, shifts the tautomeric equilibrium from favoring the hydroxyl form (as in 2-hydroxypyridine) to favoring the ketonic form (as in 4(3H)-pyrimidinone) in the gas phase. nih.govresearchgate.net This provides insight into how the electronic structure of the heterocyclic ring controls the gas-phase keto-enol tautomeric equilibrium. nih.gov

Factors Governing Tautomeric Stability and Control

The tautomeric stability and the position of the equilibrium in this compound and related compounds are influenced by a combination of intrinsic molecular properties and external environmental factors.

Aromaticity Effects

Aromaticity plays a significant role in determining the relative stability of tautomers. While the term "aromatic" has been debated in the context of pyridones, 4-pyridone is generally considered aromatic based on criteria such as the presence of a p-orbital on each ring atom aligned for cyclic conjugation and adherence to the Hückel rule. chimia.ch The delocalization of the lone pair of electrons on the nitrogen atom into the ring contributes to the aromaticity of the pyridone form. chemtube3d.com

Computational studies investigating the shift in tautomeric equilibrium from 2-hydroxypyridine to this compound have interpreted the results in terms of aromaticity, among other factors. nih.govresearchgate.net Gradual changes in aromaticity induced by ring substituents have been shown to fine-tune the position of the tautomeric proton in hydroxypyridine-carboxylic acid derivatives, demonstrating a correlation between aromaticity and tautomerism. acs.org

Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonding can significantly influence the stability of specific tautomers by providing additional stabilization. mdpi.comnih.gov In some systems, resonance-assisted hydrogen bonding (RAHB) is considered an important factor in stabilizing certain tautomeric forms. mdpi.com

While direct information on intramolecular hydrogen bonding in isolated this compound tautomers from the search results is limited, studies on related hydroxypyridine-carboxylic acid derivatives show that intramolecular hydrogen bonds can form between hydroxyl and carboxyl groups in vicinal positions, facilitating tautomerization. acs.org The experimental and computational energetics of tautomeric equilibrium in this compound have been interpreted considering possible intramolecular hydrogen bonds. nih.govresearchgate.net

Electronic Delocalization

The experimental and computational energetics of the tautomeric equilibrium in this compound have been analyzed in terms of electronic delocalization. nih.govresearchgate.net The transfer of a labile proton can significantly alter the delocalization of π-electrons, affecting the stability of the ring and the energy of the tautomer. mdpi.com

Substituent Effects on Tautomeric Balance

Substituents on the pyrimidine ring can significantly affect the tautomeric equilibrium. mdpi.comnih.gov The effect of substituents on tautomerism is well-known for pyridine (B92270) derivatives. mdpi.com

For 4-hydroxypyridine, the pattern of substituent effects on tautomerism indicates that substituents at the 2-position have a greater influence on the acidity of the NH group hydrogen compared to the OH group hydrogen, while 3-substituents affect the pKa values of both forms more equally. chimia.ch

In the case of this compound, studies on related molecules like S-methyl-2-thiouracil and 2-thiouracil (B1096) have shown that attaching additional OH or SH groups can stabilize dioxo or oxo-thione forms. researchgate.netacs.org However, substituting a hydrogen at position 2 with an S-CH3 group (as in S-methyl-2-thiouracil compared to this compound) does not significantly alter the tautomeric equilibrium. researchgate.netacs.org The relative stability of pyrimidine tautomers is known to vary based on the functionality and position of other ring substituents. researchgate.net

Supramolecular Control of Tautomeric Forms in Solid State

In the solid state, the tautomeric form adopted by a compound can be influenced and controlled by supramolecular interactions, particularly hydrogen bonding and crystal packing effects. researchgate.net While tautomeric equilibrium exists in solution, the solid state often shows a strong bias towards a particular tautomer. rsc.orgnih.gov For derivatives of this compound, the 3H-keto tautomer is frequently observed in the solid state according to the Cambridge Structural Database. nih.gov

However, supramolecular strategies, such as cocrystallization, can be employed to stabilize less stable or metastable tautomers in the solid state. researchgate.net The idea is based on the different hydrogen bonding capabilities of each tautomer. researchgate.net For example, in related systems, hydrogen bonds can facilitate proton transfer and stabilize specific tautomeric forms in the solid state. researchgate.net

Variable temperature IR studies on ureido-pyrimidinone motifs, which contain the pyrimidinone core, have shown that the 4[1H]-pyrimidinone tautomer is present in the solid phase at room temperature. acs.org Studies on the supramolecular assembly of 4-pyridone (the keto tautomer of 4-hydroxypyridine) with salicylic (B10762653) acid also indicate that the pyridone tautomeric form is retained in the cocrystal. researchgate.net These examples highlight how crystal packing and hydrogen bonding networks in the solid state can favor and maintain specific tautomeric forms.

Hydrogen-Bonding Motifs in Crystal Structures

Studies on derivatives of this compound have revealed diverse hydrogen-bonding motifs. For example, different crystalline forms (polymorphs) of a 2-amino-5,6-dimethylpyrimidin-4-one, a derivative of this compound, exhibit distinct hydrogen-bonding patterns, including one-dimensional ribbons and three-dimensional networks. researchgate.netnih.gov The specific arrangement of molecules and the tautomeric form present dictate the types and strengths of hydrogen bonds formed, which can include N-H...O, O-H...N, O-H...O, and C-H...O interactions. researchgate.netnih.govunipd.itacs.orgmdpi.com The presence of substituents on the pyrimidine ring can also influence the hydrogen bonding landscape and, consequently, the favored tautomer in the solid state. unipd.itacs.org

Detailed analysis of crystal structures allows for the characterization of these hydrogen bonds, including bond lengths and angles, providing insights into the intermolecular forces that govern the solid-state behavior of this compound compounds.

Crystallization Strategies for Tautomer Isolation

The ability to isolate specific tautomers of this compound in crystalline form is often dependent on the crystallization conditions employed. Different strategies can be used to influence the tautomeric equilibrium in solution prior to or during crystallization, thereby favoring the formation of crystals of a particular tautomer.

Solvent choice is a critical factor in crystallization strategies for tautomer isolation. The polarity and hydrogen-bonding ability of the solvent can shift the tautomeric equilibrium in solution. For example, studies have shown that recrystallization from different solvents can yield different crystalline forms, sometimes containing different tautomers or varying ratios of tautomers. researchgate.netnih.govscience.govresearchgate.net Hot methanol (B129727) has been used for the crystallization of a pyrimidin-4(3H)-one derivative, resulting in crystals where the keto form was present. iucr.org Aqueous solutions have also been employed, and in some cases, the presence of additives like uric acid has been shown to influence the crystallized tautomer or the ratio of tautomers obtained. researchgate.netnih.govscience.govresearchgate.net

The rate of crystallization can also play a role. Slow cooling of a hot solution, for instance, allowed for the crystallization of a specific tautomer in one study. iucr.org While comprehensive data specifically detailing crystallization strategies solely for isolating the parent this compound tautomers via crystallization is limited in the provided results, the principles observed for its derivatives highlight the importance of controlling crystallization parameters, particularly solvent composition and temperature profiles, to potentially isolate desired tautomeric forms in the solid state. The strong bias towards the keto tautomer in the solid state observed in Cambridge Structural Database searches for this compound derivatives suggests that obtaining the enol tautomer in crystalline form may require specific, carefully controlled crystallization conditions or modifications to the molecular structure. researchgate.netresearchgate.netnih.gov

Mechanistic Studies of Reactivity and Biological Interactions

Mechanisms of Chemical Reactions

The reactivity of 4-hydroxypyrimidine (B43898) is influenced by its electronic structure and the potential for tautomerism. Studies have explored various reaction pathways, including oxidation and electrophilic substitution.

Oxidation Pathways and Product Formation

Oxidation of pyrimidine (B1678525) derivatives, including this compound, can lead to the formation of various products. In some biological contexts, the initial step in the degradation of 4-hydroxypyridine (B47283) (a related compound) is catalyzed by a flavin adenine (B156593) dinucleotide (FAD)-dependent monooxygenase, yielding 3,4-dihydroxypyridine. nih.govethz.ch Subsequent enzymatic steps involve ring-opening and further breakdown. nih.govethz.ch

Studies on the abiotic oxidation of pyrimidine in water ice under simulated astrophysical conditions have shown that this compound is among the energetically favored mono-oxidized products. astrochem.org Further oxidation of this compound or its tautomers can lead to the formation of uracil (B121893) as the most energetically favored doubly oxidized product. astrochem.org

Electrophilic Substitution Reactions (e.g., Bromination Kinetics)

Electrophilic substitution reactions on pyrimidine rings are generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atoms. However, the presence of electron-donating groups like the hydroxyl group in this compound can activate the ring towards such reactions. gcwgandhinagar.com

Kinetic studies of the bromination of 4-hydroxypyridine (a related tautomeric system) in aqueous solution have provided insights into the reaction mechanism. cdnsciencepub.comresearchgate.netcdnsciencepub.com The reaction proceeds via different pathways depending on the pH. cdnsciencepub.comresearchgate.netcdnsciencepub.com

This compound exists in tautomeric equilibrium with 4(3H)-pyrimidinone (also referred to as 4-pyridone in the context of related studies). acs.orgresearchgate.netresearchgate.netchemtube3d.com In aqueous solution, the pyridone (keto) tautomer is generally predominant. cdnsciencepub.comresearchgate.net

Studies on the bromination of 4-pyridone (a model for the predominant tautomer of this compound) indicate that at pH < 6, the reaction with bromine occurs primarily via the predominant pyridone tautomer. cdnsciencepub.comresearchgate.netcdnsciencepub.com At higher pH (pH > 6), the reaction proceeds via the conjugate anion of the pyridone form. cdnsciencepub.comresearchgate.netcdnsciencepub.com The reactivity of 4-pyridones and their anions in bromination reactions is considered analogous to that of substituted phenoxide ions. cdnsciencepub.comresearchgate.netcdnsciencepub.com

Kinetic isotope effects (KIEs) can provide valuable information about the transition state of a reaction and help elucidate the mechanism by indicating which bonds are being broken or formed in the rate-determining step. wikipedia.orgyoutube.com

In the context of biological transformations, kinetic isotope effects have been studied for the reduction of xanthine (B1682287) oxidoreductase with this compound. nih.govsemanticscholar.orgresearchgate.net Using [2-2H]this compound as a substrate, a D(k/Kd) isotope effect of 1.9 to 2.3 was observed, suggesting that the movement of the hydrogen abstracted from the substrate significantly limits the rate of the initial enzyme reduction. nih.gov A modest primary kinetic isotope effect of 1.5 to 1.6 was also observed in the subsequent electron transfer step from molybdenum to a 2Fe/2S center, possibly due to deprotonation of the molybdenum center prior to electron transfer. nih.gov

Molecular-Level Mechanisms in Biological Systems

This compound and its derivatives are relevant in biological systems, including their involvement in metabolic pathways and as components of nucleic acids. ontosight.aiebi.ac.uk

Enzymatic Transformations of this compound

Enzymatic transformations play a crucial role in the metabolism and degradation of this compound in various organisms. In some bacteria, such as Arthrobacter sp. IN13 and Agrobacterium sp. 35S, 4-hydroxypyridine (a related compound) is utilized as a carbon and energy source through a catabolic pathway initiated by enzymatic hydroxylation. nih.govethz.chresearchgate.net

In Arthrobacter sp. IN13, the initial hydroxylation of 4-hydroxypyridine is catalyzed by a flavin-dependent monooxygenase (KpiA), producing 3,4-dihydroxypyridine. nih.govresearchgate.net This is followed by oxidative ring opening catalyzed by a hypothetical amidohydrolase (KpiC) and further conversion by a hydrolase (KpiB) to yield 3-formylpyruvate. nih.govresearchgate.net

In Agrobacterium sp. 35S, 4-hydroxypyridine is hydroxylated to 3,4-dihydroxypyridine by 4-hydroxypyridine-3-hydroxylase, with the oxygen atom incorporated originating from water. ethz.chsemanticscholar.org The subsequent step involves meta cleavage of 3,4-dihydroxypyridine catalyzed by a dioxygenase, leading to the formation of 3-(N-formyl)-formiminopyruvate, which is further processed to pyruvate (B1213749), formate, and ammonia. ethz.chsemanticscholar.org

These enzymatic pathways highlight the molecular mechanisms by which microorganisms can transform and degrade this compound and related compounds.

Enzymatic Transformation Pathway of 4-Hydroxypyridine in Agrobacterium sp. 35S ethz.chsemanticscholar.org

StepSubstrateEnzymeProduct
14-Hydroxypyridine4-hydroxypyridine-3-hydroxylase3,4-Dihydroxypyridine
23,4-Dihydroxypyridinepyridine-3,4-diol dioxygenase3-(N-Formyl)-formiminopyruvate
33-(N-Formyl)-formiminopyruvate3-(N-formyl)-formiminopyruvate hydrolase3-Formiminopyruvate + Formate
43-Formiminopyruvate3-formiminopyruvate hydrolase3-Formylpyruvate
53-Formylpyruvateacylpyruvate hydrolasePyruvate + Formate
Electron Transfer Dynamics within Enzyme-Substrate Complexes

The interaction of this compound with xanthine oxidoreductase involves intricate electron transfer dynamics within the enzyme-substrate complex. Following the initial reduction of Mo(VI) to Mo(IV) at the molybdopterin site, the first observed step is the reduction of a single 2Fe/2S center and presumed re-oxidation of Mo(IV) to Mo(V). nih.gov This suggests a common electron transfer pathway where a 2Fe/2S center is reduced before the reduction of the second 2Fe/2S and FAD centers. nih.gov

The rates of the first electron transfer from molybdenum to the 2Fe/2S center are rapid, measured at 290 s-1 with XO and 180 s-1 with XDH. nih.gov These rates are consistent with those measured by flash photolysis, allowing for the observation of discrete electron-transfer reactions during turnover. nih.gov This step also exhibits a modest primary kinetic isotope effect of 1.5 to 1.6 when [2-2H]this compound is used, possibly indicating deprotonation of the molybdenum center prior to electron transfer. nih.gov A second one-electron transfer, likely oxidizing Mo(V) back to Mo(VI), occurs concurrently with product dissociation, suggesting a role for product release in controlling electron transfer events. nih.gov

Microbial Catabolic Pathways

Microorganisms play a significant role in the degradation of N-heterocyclic compounds, including this compound. While the fate of such compounds is not yet fully understood, several bacterial species have been shown to catabolize hydroxylated pyridines. mdpi.comnih.gov

Arthrobacter sp. strain IN13 is capable of utilizing 4-hydroxypyridine as a sole source of carbon and energy. mdpi.comnih.gov The catabolism of 4-hydroxypyridine in this strain is substrate-inducible. mdpi.comnih.gov Genetic and biochemical analyses have identified a kpi gene cluster consisting of 16 open reading frames involved in this degradation pathway. mdpi.comnih.govnih.gov

Another bacterium, Agrobacterium sp. (NCIB 10413), has also been reported to use 4-hydroxypyridine as a sole carbon and energy source. mdpi.comethz.ch Studies using cell-free extracts of this bacterium revealed that the initial reaction is catalyzed by a flavin adenine dinucleotide (FAD)-dependent monooxygenase. mdpi.comethz.ch

Enzymatic Hydroxylation and Ring Opening Mechanisms

The microbial degradation of 4-hydroxypyridine is initiated by enzymatic hydroxylation of the aromatic ring. In Arthrobacter sp. IN13, the initial hydroxylation of 4-hydroxypyridine is catalyzed by KpiA, a regiospecific flavin-dependent monooxygenase. mdpi.comnih.gov This reaction yields 3,4-dihydroxypyridine. mdpi.comnih.gov

Following hydroxylation, the pyridine (B92270) ring undergoes oxidative opening. In Arthrobacter sp. IN13, a hypothetical amidohydrolase, KpiC, is proposed to perform this ring fission, acting as a novel extradiol dioxygenase belonging to the amidohydrolase family. mdpi.comnih.gov The product of this ring opening, 3-(N-formyl)-formiminopyruvate, is further converted by KpiB hydrolase to 3-formylpyruvate. mdpi.comnih.gov

In Agrobacterium sp., the initial hydroxylation of 4-hydroxypyridine by a FAD-dependent monooxygenase also results in the formation of 3,4-dihydroxypyridine. mdpi.comportlandpress.com Subsequent catabolism involves a ring-opening dioxygenase and a hydrolase, ultimately leading to the formation of NH3, formate, and pyruvate as end products. mdpi.comethz.ch

Table 1 summarizes the initial enzymatic steps in the microbial degradation of 4-hydroxypyridine in two studied bacterial strains.

BacteriumInitial EnzymeReactionProduct
Arthrobacter sp. IN13KpiA (Flavin-dependent monooxygenase)Hydroxylation at position 33,4-Dihydroxypyridine mdpi.comnih.gov
Agrobacterium sp.FAD-dependent monooxygenaseHydroxylation3,4-Dihydroxypyridine mdpi.comportlandpress.com
Genetic and Biochemical Analysis of Degradation Inducibility

The catabolism of 4-hydroxypyridine in Arthrobacter sp. IN13 is an inducible process, meaning the expression of the enzymes involved is triggered by the presence of 4-hydroxypyridine in the environment. mdpi.comnih.gov Comparative protein expression profiles and peptide mass fingerprinting have identified three substrate-inducible proteins involved in this pathway. mdpi.comnih.gov

Genomic analysis of Arthrobacter sp. IN13 has led to the identification of the kpi gene cluster, which is responsible for the catabolism of 4-hydroxypyridine. mdpi.comnih.gov This cluster contains genes encoding the key enzymes KpiA, KpiB, and KpiC, as well as hypothetical regulatory proteins, KpiR1 and KpiR2, which could be responsible for the expression of the 4-hydroxypyridine-inducible proteins. nih.gov The kpi cluster also includes a gene (kpiP) whose amino acid sequence shares similarities with bacterial permease protein families, suggesting its potential role in the uptake of 4-hydroxypyridine into the cell. nih.govresearchgate.net

Recombinant expression of genes from the kpi locus in Escherichia coli and Rhodococcus erythropolis SQ1 has aided in elucidating the biochemical functions of the proteins involved in the degradation pathway. mdpi.comnih.gov

Mechanistic Basis of Bioactivity for Derivatives

Derivatives of pyrimidine, including those related to this compound, exhibit a wide range of biological activities, such as antiviral, antitumor, and antimicrobial effects. chemicalbook.comnih.gov The mechanistic basis of these bioactivities often involves interactions with specific target proteins within biological systems.

For example, 2-amino-4-hydroxypyrimidines have been found to act as antagonists of folic acid and inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis. nih.gov This inhibition disrupts metabolic processes essential for the growth of various pathogens and cancer cells.

Other pyrimidine derivatives have been investigated for their potential as antitumor agents, with studies focusing on various substituted pyrimidines and their effects on cancer cell lines. scirp.org The presence and position of substituents on the pyrimidine ring can significantly influence their cytotoxic activity. scirp.org

Molecular Docking and Interaction Analysis with Target Proteins

Molecular docking studies are a computational technique used to predict the binding affinity and interaction modes of small molecules (ligands) with target proteins. nih.govpensoft.net This approach is invaluable for understanding the mechanistic basis of bioactivity for this compound derivatives and for the rational design of new compounds with improved efficacy.

Studies have utilized molecular docking to analyze the interactions between pyrimidine derivatives and various protein targets. For instance, molecular docking simulations have been performed to investigate the binding of 3-hydroxypyrimidine-2,4-dione derivatives as inhibitors of HIV reverse transcriptase (RT)-associated RNase H. nih.gov These studies identified key amino acids within the enzyme's active site responsible for essential interactions, such as hydrogen bond formation. nih.gov The calculated binding energies from docking studies can correlate with experimental inhibitory activities, providing insights into the potential potency of compounds. nih.govpensoft.net

Molecular docking, often combined with molecular dynamics simulations, helps to understand the binding conformations of ligands in the active sites of proteins and the stability of protein-ligand complexes. pensoft.netfrontiersin.org This allows researchers to identify favorable interactions, such as pi-pi stacking and hydrogen bonds, that contribute to the binding affinity and biological activity of pyrimidine derivatives. frontiersin.org

By analyzing the interactions at the molecular level, docking studies provide a mechanistic explanation for the observed bioactivities of this compound derivatives and guide the design of novel compounds with enhanced therapeutic potential.

Insights into Biological Target Interactions (e.g., Kinase Hinge-Binding)

The pyrimidine core, including the this compound structure and its derivatives, is a common motif found in compounds that interact with biological targets, particularly kinases. Kinases are important drug targets, and many inhibitors function by binding to the ATP binding site, often forming interactions with the kinase hinge region mdpi.comnih.govunibl.org.

While direct interaction data for unsubstituted this compound with kinase hinges was not explicitly detailed, studies on substituted pyrimidines provide strong evidence for the scaffold's ability to engage in such interactions. ATP-competitive kinase inhibitors frequently contain a heterocycle that mimics the purine (B94841) ring of ATP and forms hydrogen bond interactions with the kinase hinge region mdpi.comnih.govunibl.orgenamine.net.

In the context of GSK-3β inhibition, a pyrimidine derivative, 4-(4-hydroxy-3-methylphenyl)-6-phenyl pyrimidin-2-ol, was found to bind within the ATP site. The co-crystal structure revealed that the phenolic hydroxyl group of this compound forms hydrogen bonds with residues Val 135 and Asp 133 in the hinge region of GSK-3β. Additionally, the pyrimidine hydroxyl group interacts with Lys 85 nih.gov. This exemplifies how hydroxyl groups on a pyrimidine scaffold can be involved in key interactions within enzyme binding sites, including the kinase hinge.

Studies on HIF PHD inhibitors containing the this compound core have shown their binding mode involves the pyrazole (B372694) ring occupying the 2OG binding pocket and chelating to the active site metal. Furthermore, a biphenyl (B1667301) substituent projects into a hydrophobic pocket near the active site, interacting with residues like Trp-258, Trp-389, and Phe-391 nih.govresearchgate.net. While this is not a direct hinge interaction in the classical kinase sense, it demonstrates the ability of the this compound scaffold and its substituents to engage in specific interactions within enzyme active sites.

The kinase hinge region is a critical area for achieving potency and selectivity in kinase inhibitors nih.govenamine.net. Inhibitors often form hydrogen bonds with backbone atoms in this region biorxiv.org. Analysis of kinase-inhibitor interactions has identified various hydrogen-bond interaction modes with the hinge nih.gov. The pyrimidine ring, with its nitrogen atoms and potential for hydrogen bonding through hydroxyl or amino substituents, is well-suited to participate in these interactions.

The tautomeric state of this compound (pyrimidin-4-ol) and its derivatives is also relevant to their biological interactions. The molecule can exist in equilibrium with its keto form, pyrimidin-4(3H)-one d-nb.infonih.govrsc.org. The predominant tautomer can differ depending on the environment, which could influence its binding to a target protein. Studies on the tautomerism of this compound indicate that the keto form (pyrimidin-4(3H)-one) is generally more stable d-nb.info.

Illustrative Biological Target Interaction Insights

The following points summarize key insights into the biological target interactions of pyrimidine derivatives, relevant to the potential interactions of this compound:

Kinase ATP Site Binding: Pyrimidine derivatives can bind within the ATP binding site of kinases. nih.gov

Hinge Region Hydrogen Bonding: Hydroxyl and nitrogen groups on pyrimidine scaffolds can form hydrogen bonds with residues in the kinase hinge region. nih.gov

Hydrophobic Pocket Interactions: Substituents on the pyrimidine core can interact with hydrophobic pockets adjacent to enzyme active sites. nih.govresearchgate.net

Metal Chelation: In some enzymes, like PHDs, pyrimidine-containing inhibitors can chelate to active site metals. nih.govresearchgate.net

Tautomerism Influence: The tautomeric form of this compound and its derivatives can impact their binding mode and interactions with targets. d-nb.infonih.govrsc.org

Applications in Advanced Chemical Research and Design

Design of Corrosion Inhibitors

4-Hydroxypyrimidine (B43898) has been identified as a promising environmentally friendly corrosion inhibitor, particularly for low-carbon steel. nih.govaminer.org Its effectiveness can be significantly enhanced through synergistic interactions with other chemical species, leading to the development of highly efficient anti-corrosion formulations. nih.govresearchgate.net

Synergistic Inhibition Mechanisms with Halogen Ions

The corrosion inhibition performance of this compound is markedly improved in the presence of halogen ions (Cl-, Br-, and I-). nih.govresearchgate.net The synergistic effect follows the order: this compound + NaCl < this compound + NaBr < this compound + NaI. nih.govresearchgate.net The underlying mechanisms of this synergy differ depending on the halogen ion involved.

Adsorption Kinetics and Orientation Effects on Metal Surfaces

The adsorption of this compound on metal surfaces is a dynamic process involving both adsorption and reorientation of the molecules. Time-dependent studies have revealed a two-step process: an initial rapid adsorption followed by a change in the orientation of the adsorbed molecules. nih.gov Halogen ions play a crucial role in this process by reducing the orientation angle of this compound, which facilitates a more effective adsorption and, consequently, better corrosion inhibition. nih.govresearchgate.net The study of adsorption kinetics allows for the determination of the adsorption rate (kad) and the orientation change rate (Kre), providing valuable insights for the design of more effective corrosion inhibitors. nih.gov

Table 1: Synergistic Corrosion Inhibition Efficiency of this compound with Halogen Ions

Inhibitor System Inhibition Efficiency (%)
This compound + NaCl <
This compound + NaBr <
This compound + NaI >

Role in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. This compound and its derivatives are valuable components in this field due to their ability to form well-defined hydrogen-bonded structures and participate in host-guest interactions.

Engineering Robust Hydrogen-Bonded Motifs

The pyrimidine (B1678525) ring, with its nitrogen atoms, and the hydroxyl group of this compound provide ideal sites for hydrogen bonding. This allows for the engineering of robust and predictable supramolecular motifs. nih.govnih.gov These motifs can self-assemble into larger, more complex structures such as chains, sheets, and three-dimensional frameworks. nih.govuchile.cl The specific arrangement of these hydrogen bonds can be influenced by the presence of other functional groups on the pyrimidine ring or by the co-crystallization with other molecules. nih.govuchile.cl

Conformational and Tautomeric Control through Host-Guest Interactions

This compound can exist in different tautomeric forms, primarily the keto (pyrimidinone) and enol (hydroxypyrimidine) forms. nih.gov The equilibrium between these tautomers can be influenced and controlled by host-guest interactions. mdpi.com By encapsulating the this compound molecule within a larger host molecule, it is possible to stabilize a specific tautomer or conformation that might not be favored in the free state. aalto.finih.gov This control over molecular structure is crucial for the design of molecular switches and other functional supramolecular systems. mdpi.com Computational studies have been instrumental in understanding the factors that govern this tautomeric equilibrium, such as aromaticity, intramolecular hydrogen bonds, and electronic delocalization. nih.gov

Intermediate in Complex Molecule Synthesis

The versatile reactivity of this compound makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. nbinno.comgoogle.com Its distinct pyridine (B92270) ring and hydroxyl group allow for a variety of chemical transformations. nbinno.com

The pyrimidine core is a common scaffold in many biologically active compounds. This compound serves as a starting material for the synthesis of various substituted pyrimidines. researchgate.net The hydroxyl group can be converted to other functional groups, such as halogens, which can then be used in cross-coupling reactions to build more complex molecular architectures. Furthermore, the nitrogen atoms in the pyrimidine ring can be alkylated or otherwise functionalized. semanticscholar.org This ability to selectively modify different parts of the molecule provides chemists with a powerful tool for creating diverse libraries of compounds for drug discovery and other applications. nbinno.comnih.gov

Synthesis of Heterocyclic Systems (e.g., Pyrido[1,2-a]pyrimidines)

The synthesis of fused heterocyclic systems is a cornerstone of modern drug discovery, as these scaffolds often exhibit potent and selective biological activities. Pyrido[1,2-a]pyrimidines, for instance, are a class of nitrogen-containing fused heterocycles that have garnered considerable attention due to their presence in a variety of biologically active compounds. While a direct synthetic route from this compound to pyrido[1,2-a]pyrimidines is not prominently featured in the reviewed scientific literature, established methods for the synthesis of the pyrido[1,2-a]pyrimidin-4-one core rely on other readily available precursors.

One of the classical and widely investigated methods involves the condensation reaction between 2-aminopyridines and 1,3-dicarbonyl compounds, such as β-ketoesters. This approach provides a straightforward route to the pyrido[1,2-a]pyrimidinium salts, which can be further modified. rsc.org The scope and limitations of this reaction have been extensively studied, revealing that it is a versatile method for accessing a variety of substituted pyrido[1,2-a]pyrimidinium salts in good yields. rsc.org

More contemporary methods have focused on developing more efficient and environmentally benign synthetic strategies. For example, a copper-catalyzed domino synthesis of 4H-pyrido[1,2-a]pyrimidin-4-ones has been developed. This process involves an initial aza-Michael addition, followed by aerobic dehydrogenation and an intramolecular amidation cascade, using air as the oxidant. rsc.org Another innovative approach describes a one-pot tandem reaction catalyzed by copper(I) iodide (CuI). This method involves a C–N bond formation via an Ullmann-type coupling followed by an intramolecular amidation to construct the multisubstituted pyrido[1,2-a]pyrimidin-4-one scaffold from 2-halopyridines and (Z)-3-amino-3-arylacrylate esters. nih.gov These modern synthetic strategies offer advantages such as operational simplicity, broad substrate scope, and good functional group tolerance. nih.gov

Development of Novel Chemical Entities

The this compound scaffold is a valuable starting point for the development of novel chemical entities with a wide range of biological activities. Its ability to be functionalized at various positions allows for the fine-tuning of its physicochemical and pharmacological properties.

Inhibitors of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain (PHD)

One significant application of the this compound core is in the design of inhibitors for the hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) enzymes. nih.gov These enzymes are key regulators of the cellular response to low oxygen levels (hypoxia). By inhibiting PHDs, the levels of HIF-α can be stabilized, leading to the transcription of genes involved in erythropoiesis, such as erythropoietin (EPO). This mechanism is being explored for the treatment of anemia associated with chronic kidney disease. nih.gov

Structure-activity relationship (SAR) and crystallographic studies have been conducted on a series of this compound-containing PHD inhibitors. nih.gov These studies have revealed that the this compound core can be derivatized, for instance with a pyrazole (B372694) ring at the 2-position and various amide groups at the 5-position, to generate potent and selective inhibitors. nih.gov The pyrazole moiety chelates the active site metal ion, while other substituents can be modified to enhance binding affinity and selectivity. nih.gov

Antibacterial Agents

The this compound scaffold has also been utilized in the development of novel antibacterial agents. A series of 2-amino-4-hydroxypyrimidine-5-carboxylates have been designed and synthesized to target the 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF) enzyme from Burkholderia pseudomallei. nih.govnih.gov This enzyme is part of the methylerythritol phosphate (B84403) (MEP) pathway, which is essential for isoprenoid biosynthesis in many bacteria but absent in humans, making it an attractive target for new antibiotics. nih.govnih.gov

The designed compounds are intended to have a bidentate binding interaction with the zinc ion in the active site of IspF through the 4-hydroxyl oxygen and the 5-carboxylate carbonyl oxygen. nih.gov Substituents on the 2-amino group can be varied to improve interactions with the enzyme's active site and enhance antibacterial activity. nih.gov

Agricultural Applications

Beyond medicinal chemistry, derivatives of this compound have found applications in agriculture as plant growth regulators. Specifically, sodium and potassium salts of 6-methyl-2-mercapto-4-hydroxypyrimidine, known as 'Methyur' and 'Kamethur' respectively, have been shown to enhance the growth and productivity of various crops, including wheat and sorghum. auctoresonline.orgauctoresonline.orgresearchgate.netmnau.edu.uaresearchgate.net These compounds, when applied in low concentrations, can improve plant growth throughout the vegetative phase and increase yield. auctoresonline.orgauctoresonline.org Their regulatory effect is reported to be comparable to or even exceed that of natural plant hormones like auxins. auctoresonline.orgauctoresonline.org

The table below summarizes some of the novel chemical entities derived from the this compound scaffold and their applications.

Scaffold/Derivative Target/Application Significance
This compound-based PHD inhibitorsHypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain (PHD)Potential treatment for anemia by stimulating erythropoietin (EPO) production. nih.gov
2-Amino-4-hydroxypyrimidine-5-carboxylatesBurkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF)Development of novel antibacterial agents targeting an essential bacterial pathway. nih.govnih.gov
6-Methyl-2-mercapto-4-hydroxypyrimidine salts (Methyur, Kamethur)Plant growth regulationEnhancement of crop growth and yield in agriculture. auctoresonline.orgauctoresonline.orgresearchgate.netmnau.edu.uaresearchgate.net

Future Research Directions and Unexplored Avenues

Development of Green and Sustainable Synthetic Pathways

Current synthetic routes to 4-hydroxypyrimidine (B43898) and its derivatives may involve harsh conditions or generate considerable waste. Future research should focus on developing environmentally friendly and sustainable synthetic methodologies. This includes exploring catalytic approaches, utilizing renewable resources, and implementing atom-efficient reactions.

Studies have investigated green one-pot synthesis methods for pyrimidine (B1678525) derivatives using catalysts like titanium dioxide nanowires and silica (B1680970) sodium carbonate in water kmu.ac.irresearchgate.net. The use of recyclable nanocatalysts, such as zinc oxide nanowires, has also been explored for the synthesis of related hydroxypyrimidine-diones kmu.ac.ir. Developing efficient and eco-friendly methods for synthesizing novel analogous hybrid molecules in aqueous media with special biological properties is a promising future direction kmu.ac.ir. Research into using catalysts like Fe₃O₄@SiO₂ nanoparticles has shown enhanced yields and reduced reaction times in the synthesis of substituted hydroxypyrimidines, suggesting the potential of nanoparticles in green synthesis researchgate.net. Further research is needed to optimize these catalytic systems and explore new ones that minimize environmental impact while maintaining or improving yields and selectivity.

Advanced Spectroscopic Characterization of Excited States and Transient Species

Understanding the excited-state dynamics and the nature of transient species of this compound is crucial for comprehending its photochemical behavior and potential applications in areas like photochemistry or photophysics. Advanced spectroscopic techniques can provide detailed insights into these short-lived states.

Research utilizing femtosecond transient absorption spectroscopy and quantum mechanical simulations has been employed to investigate the photochemistry of 4-pyrimidinone, a close relative of uracil (B121893) nih.gov. These studies reveal the decay pathways from the excited singlet state (S₁) to the vibrationally excited ground state nih.gov. Analyzing photoproducts formed from the vibrationally excited ground state is also an area of ongoing research nih.gov. Applying similar advanced time-resolved spectroscopic methods, such as those used for other pyrimidine derivatives like 2-thiouracil (B1096) and 4-pyrimidinone, could provide valuable information on the excited-state dynamics and relaxation pathways of this compound itself nih.govresearchgate.netrsc.org. Synchrotron-based techniques, including core-level photoemission spectroscopy, have been used to study the tautomeric populations of this compound in the gas phase, demonstrating the power of advanced spectroscopy in understanding its fundamental properties acs.orgresearchgate.net. Future work could extend these techniques to study excited states and transient intermediates formed upon photoexcitation.

Refined Computational Models for Predicting Tautomeric Equilibria in Diverse Environments

This compound exhibits tautomerism, existing in equilibrium with its ketonic forms, particularly 4-pyrimidinone and 6-pyrimidinone nih.govchemicalbook.com. The tautomeric preference is influenced by the environment, including the solvent and temperature whiterose.ac.ukresearchgate.net. While computational methods have been used to study tautomerism, accurately predicting tautomeric equilibria in diverse environments remains challenging numberanalytics.com.

Future research should focus on refining computational models to better account for solvent effects and other environmental factors that influence tautomeric ratios numberanalytics.com. This involves improving methodological accuracy in quantum mechanical (QM) methods like DFT and hybrid QM/MM methods, as well as enhancing the modeling of solvent effects numberanalytics.com. Applying these refined models to study this compound in various solvents, biological milieus, and interfaces would provide a deeper understanding of its behavior in different contexts. Studies on related systems highlight the importance of computational methods in understanding how structural modifications and environmental factors shift tautomeric equilibria researchgate.net. Developing machine learning models trained on experimental data could also accelerate the prediction of stable tautomers nih.gov.

Exploration of Novel Derivatization Strategies for Enhanced Bioactivity

This compound serves as a scaffold for synthesizing a wide range of biologically active molecules, including pharmaceuticals and agrochemicals google.comevitachem.com. Exploring novel derivatization strategies can lead to compounds with enhanced potency, selectivity, and desirable pharmacokinetic properties.

Research into synthesizing derivatives of this compound with potential biological activities, such as antibacterial effects, has been reported nih.gov. These studies often involve modifying the pyrimidine core with various substituents to improve interactions with biological targets nih.gov. Future research could investigate novel functionalization reactions, explore diverse chemical libraries based on the this compound scaffold, and utilize structure-activity relationship (SAR) studies to guide the design of new derivatives with targeted bioactivity. The development of targeted therapies and personalized medicine approaches is expected to increase the demand for versatile intermediates like this compound for synthesizing new bioactive molecules google.com. Exploring derivatization for specific applications, such as developing new chelating agents or enzyme inhibitors, represents a promising avenue nih.govresearchgate.net.

Investigation of this compound in Emerging Fields (e.g., Catalysis, Advanced Materials)

Beyond its traditional uses, this compound and its derivatives may possess untapped potential in emerging fields such as catalysis and advanced materials.

Research has begun to explore the use of this compound derivatives as ligands in metal-organic frameworks (MOFs) acs.orgrsc.orgresearchgate.net. A 2D-MOF based on copper and This compound-5-carbonitrile (B114317) has shown interesting conductive properties that can be modulated by pressure acs.orgrsc.orgresearchgate.net. This suggests potential applications in sensors and other electronic materials acs.orgrsc.orgresearchgate.net. Furthermore, 4-hydroxypyridine (B47283), a related compound, has been investigated in the context of catalysis, specifically in Signal Amplification by Reversible Exchange (SABRE) whiterose.ac.uk. Exploring the catalytic potential of this compound derivatives in various organic transformations or as components in catalytic systems (e.g., organocatalysis, photocatalysis) is an unexplored area. Incorporating this compound into polymers or other material matrices could also lead to novel materials with enhanced or tailored properties evitachem.com.

Deeper Mechanistic Understanding of Biological Transformations and Target Interactions

While this compound derivatives are known to exhibit biological activities, a deeper understanding of their precise mechanisms of action and interactions with biological targets is often needed.

Q & A

Q. What criteria ensure rigorous formulation of research questions for this compound studies?

  • Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). For example, a question on tautomer-dependent catalytic activity should specify measurable outcomes (e.g., rate constants) and contextualize novelty against prior work on pyrimidine analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.